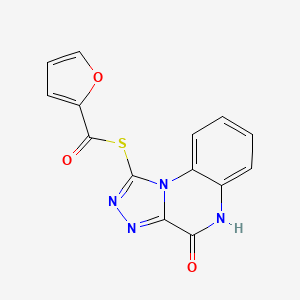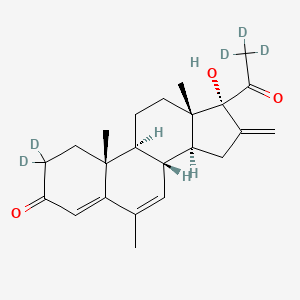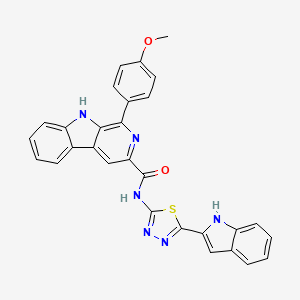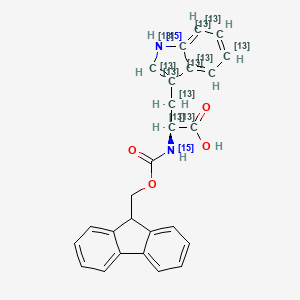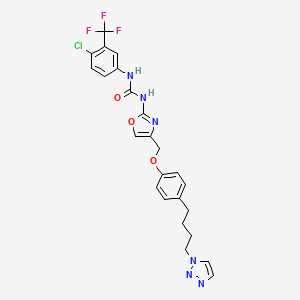![molecular formula C13H12N6O3S B12407087 (3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metallo-compounds are a class of chemical compounds that contain metal atoms bonded to organic ligands. These compounds are significant in various fields due to their unique properties, which arise from the interaction between the metal center and the organic ligands. Metallo-compounds can exhibit diverse chemical behaviors, making them valuable in catalysis, materials science, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Metallo-compounds can be synthesized through various methods, including:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, magnesium reacts with methyl bromide to form methylmagnesium bromide.
Metathesis: This method involves the exchange of ligands between two compounds. For instance, lithium tetramethyl reacts with silicon tetrachloride to form tetramethylsilane and lithium chloride.
Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.
Industrial Production Methods
Industrial production of metallo-compounds often involves large-scale reactions under controlled conditions. For example, the production of organomagnesium compounds (Grignard reagents) involves the reaction of magnesium with alkyl or aryl halides in anhydrous ether.
化学反应分析
Types of Reactions
Metallo-compounds undergo various types of reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between the metal center and other species.
Substitution: This involves the replacement of one ligand with another on the metal center.
Addition and Elimination: These reactions involve the addition or removal of ligands to or from the metal center.
Common Reagents and Conditions
Common reagents used in reactions with metallo-compounds include halides, hydrides, and organic ligands. Reaction conditions often involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with metallo-compounds depend on the specific reaction and reagents used. For example, the reaction of a Grignard reagent with a carbonyl compound typically forms an alcohol.
科学研究应用
Metallo-compounds have a wide range of applications in scientific research, including:
Chemistry: They are used as catalysts in various organic reactions, such as hydrogenation and polymerization.
Biology: Metallo-compounds are used in the study of metalloproteins and metalloenzymes, which play crucial roles in biological processes.
Medicine: Certain metallo-compounds, such as cisplatin, are used as anticancer drugs due to their ability to interact with DNA.
Industry: Metallo-compounds are used in the production of materials with unique electronic and optical properties.
作用机制
The mechanism of action of metallo-compounds depends on their specific structure and the nature of the metal center
Interaction with Biological Molecules: Metallo-compounds can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function.
Catalysis: Metallo-compounds can act as catalysts by providing a reactive metal center that facilitates chemical reactions.
Redox Reactions: Metallo-compounds can participate in redox reactions, leading to the generation of reactive oxygen species and other intermediates.
相似化合物的比较
Metallo-compounds can be compared with other similar compounds, such as:
Organometallic Compounds: These compounds contain metal-carbon bonds and are often used in catalysis and materials science.
Coordination Compounds: These compounds contain metal centers coordinated to organic or inorganic ligands and are used in various applications, including medicine and catalysis.
Uniqueness
Metallo-compounds are unique due to their ability to combine the properties of both metals and organic ligands. This allows them to exhibit a wide range of chemical behaviors and makes them valuable in various fields.
List of Similar Compounds
Organometallic Compounds: Examples include ferrocene and Grignard reagents.
Coordination Compounds: Examples include cisplatin and hemoglobin.
Metallo-compounds continue to be an area of active research due to their diverse applications and unique properties. Their ability to interact with both organic and inorganic species makes them valuable tools in chemistry, biology, medicine, and industry.
属性
分子式 |
C13H12N6O3S |
|---|---|
分子量 |
332.34 g/mol |
IUPAC 名称 |
4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C13H12N6O3S/c14-23(21,22)13-11(12-16-18-19-17-12)10(5-6-15-13)9-3-1-8(7-20)2-4-9/h1-6,20H,7H2,(H2,14,21,22)(H,16,17,18,19) |
InChI 键 |
ZLLPEJMJTQBWDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)C2=C(C(=NC=C2)S(=O)(=O)N)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


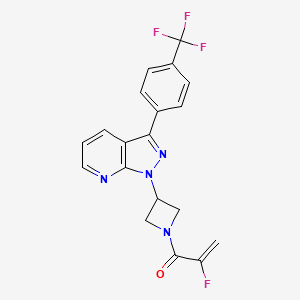

![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
